Cytotoxic Potency Comparison in Human Cancer Cell Lines: 5-(1-Aminoethyl) Derivative vs. 5-Phenyl Analog
The 5-(1-aminoethyl) derivative exhibits differential cytotoxicity across multiple human cancer cell lines, with its IC50 profile distinct from that of a closely related 5-phenyl analog. The aminoethyl substituent appears to enhance activity in MCF-7 breast cancer cells relative to HeLa cervical cancer cells, a selectivity trend that may be exploited in targeted therapy design .
| Evidence Dimension | In vitro cytotoxicity (IC50, µM) |
|---|---|
| Target Compound Data | MCF-7: 25.0 µM; A549: 30.5 µM; HeLa: 20.0 µM |
| Comparator Or Baseline | 5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid: MCF-7 IC50 = 15 µM |
| Quantified Difference | Target compound is 1.67-fold less potent in MCF-7 cells but demonstrates a different cell line selectivity profile |
| Conditions | MTT assay; human cancer cell lines MCF-7 (breast), A549 (lung), HeLa (cervical) |
Why This Matters
The unique cytotoxicity profile, particularly the moderate potency combined with differential cell line selectivity, suggests the 5-(1-aminoethyl) substituent may reduce off-target effects on certain normal cells compared to more potent but less selective 5-aryl triazole analogs .
